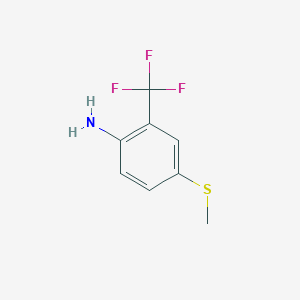

2-Amino-5-(methylthio)benzotrifluoride

Description

Contextual Significance of Benzotrifluoride (B45747) Derivatives

Benzotrifluoride (BTF) and its derivatives are a class of compounds characterized by a trifluoromethyl group (-CF3) attached to a benzene (B151609) ring. This structural feature is a cornerstone in the development of a wide array of commercial products. acs.org The trifluoromethyl group often enhances properties such as metabolic stability and bioavailability, making these derivatives highly valuable in medicinal chemistry and agrochemical research.

The benzotrifluoride structural motif is present in numerous blockbuster pharmaceuticals and agrochemicals, including well-known products like fluoxetine (B1211875) and fipronil. acs.org Beyond pharmaceuticals, these compounds serve as crucial intermediates in the synthesis of dyes and other specialty chemicals. industryarc.com The demand for benzotrifluoride derivatives is significant, with the market forecast to reach $637 million by 2030, driven by growth in the pharmaceutical and agrochemical sectors. industryarc.com Furthermore, benzotrifluoride itself is considered a more environmentally friendly organic solvent compared to many alternatives. industryarc.com

Research into benzotrifluoride derivatives also extends to their environmental impact, as their widespread use has led to their detection in the environment. acs.orgresearchgate.net Studies have investigated their behavior in water and soil to understand their persistence and potential degradation pathways. acs.orgresearchgate.net

Role of Substituted Anilines as Synthetic Intermediates

Substituted anilines, which are derivatives of aniline (B41778), are among the most fundamental building blocks in organic synthesis. Their importance is underscored by their extensive use in producing polymers, dyes, pharmaceuticals, and other high-value compounds on a multi-ton scale. nih.gov The amino group on the aromatic ring is a versatile handle for a wide range of chemical reactions, allowing for the construction of more complex molecular architectures.

The development of efficient methods for synthesizing substituted anilines is a major focus in both industrial and academic research. bohrium.com Traditional methods often involve the reduction of corresponding nitrobenzene (B124822) precursors. nih.gov Modern strategies include palladium-catalyzed systems to create anilines from cyclohexanones and more sustainable electrocatalytic routes that operate at room temperature in aqueous solutions. nih.govacs.org The ability to fine-tune the properties of a final product by choosing specific substituents on the aniline ring makes this class of compounds indispensable for medicinal chemists aiming to optimize factors like bioavailability, solubility, and receptor selectivity.

Overview of Research Trajectories for Related Chemical Compounds

The research trajectory for compounds related to 2-Amino-5-(methylthio)benzotrifluoride often involves exploring how different substituents on the aminobenzotrifluoride core influence reactivity and potential applications. A significant area of research focuses on halogenated aminobenzotrifluorides.

For instance, 2-Amino-5-chlorobenzotrifluoride is a commercially important intermediate used in the production of fade-resistant red dyes. google.com Its synthesis is well-established and involves processes like the nitration-reduction of m-chlorobenzotrifluoride or direct halogenation of aminobenzotrifluoride. google.com

Similarly, 2-Amino-5-bromobenzotrifluoride is utilized as a reagent in the synthesis of α-aminophosphonates, which have shown moderate antitumor activity. chemicalbook.com This highlights the role of these building blocks in creating compounds with potential therapeutic value.

2-Amino-5-fluorobenzotrifluoride serves as a precursor for synthesizing complex bicyclic and tricyclic heterocycles, such as quinoxalines and quinolines. ossila.com These heterocyclic structures are of great interest in medicinal chemistry for the development of new therapeutic agents. ossila.com

The overarching research trend is the use of these substituted aminobenzotrifluorides as versatile starting materials. The specific substituent—be it a thioether, halogen, or other group—directs the subsequent synthetic steps, enabling the targeted construction of a diverse range of functional molecules for applications in materials science, agriculture, and pharmacology.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NS/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHBBQHIIBIBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517277 | |

| Record name | 4-(Methylsulfanyl)-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59920-85-3 | |

| Record name | 4-(Methylsulfanyl)-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Methylthio Benzotrifluoride

Established Synthetic Routes to 2-Amino-5-(methylthio)benzotrifluoride

Established methods for the synthesis of this compound typically involve multi-step sequences that rely on the transformation of functional groups on a pre-existing benzotrifluoride (B45747) core.

Multi-Step Synthesis Pathways

A common and well-documented approach to synthesizing this compound begins with a suitably substituted nitroaromatic precursor. A representative pathway initiates with 4-chloro-3-nitrobenzotrifluoride. This starting material undergoes a nucleophilic aromatic substitution reaction with a methylthio source, such as sodium thiomethoxide, to introduce the methylthio group at the 5-position, displacing the chloride. This reaction yields the intermediate, 2-nitro-5-(methylthio)benzotrifluoride. Subsequent reduction of the nitro group affords the final product, this compound.

A similar multi-step process has been described for the synthesis of the isomeric compound 3-amino-2-methylbenzotrifluoride, which starts from benzotrifluoride and proceeds through nitration, reaction with a sulfur-containing ylide, and subsequent reduction. vedantu.com This highlights a general strategy of building the desired functionality around the benzotrifluoride scaffold.

Table 1: Key Reactions in a Multi-Step Synthesis of this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | General Conditions |

| 1 | 4-Chloro-3-nitrobenzotrifluoride | Sodium thiomethoxide (NaSMe) | 2-Nitro-5-(methylthio)benzotrifluoride | Nucleophilic aromatic substitution |

| 2 | 2-Nitro-5-(methylthio)benzotrifluoride | Reducing agent (e.g., Fe/HCl, SnCl₂/HCl, H₂/Pd-C) | This compound | Reduction |

Precursor Transformation Strategies

The critical step in the established synthetic routes is the reduction of the nitro group of the 2-nitro-5-(methylthio)benzotrifluoride precursor. Several reducing agents and conditions are effective for this transformation.

Classical methods often employ metals in acidic media. For instance, the reduction can be carried out using iron powder in the presence of an acid like hydrochloric acid or acetic acid. Another common method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. vedantu.comaskiitians.com These methods are generally robust and high-yielding.

Catalytic hydrogenation offers a cleaner alternative to metal/acid reductions. The nitro-substituted precursor can be reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.com This method often proceeds under milder conditions and simplifies product purification as the byproducts are typically gaseous or easily filtered.

Novel and Efficient Synthetic Approaches

Catalytic Synthesis Innovations

Modern catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of aromatic amines.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile tool for the formation of carbon-nitrogen bonds. This methodology could be applied to the synthesis of this compound. A plausible route would involve the coupling of an appropriate ammonia (B1221849) equivalent or a protected amine with a halo-substituted precursor, such as 2-bromo-5-(methylthio)benzotrifluoride.

The development of highly active and robust palladium catalysts with specialized phosphine (B1218219) ligands allows for the amination of a wide range of aryl halides and triflates under relatively mild conditions. The use of bulky, electron-rich phosphine ligands facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle, leading to high yields of the desired aniline (B41778) derivatives.

Table 2: Potential Palladium-Catalyzed Synthesis of this compound

| Precursor | Amine Source | Catalyst System | Reaction Type |

| 2-Bromo-5-(methylthio)benzotrifluoride | Ammonia or protected amine | Pd catalyst (e.g., Pd(OAc)₂) + Phosphine ligand (e.g., a biarylphosphine) | Buchwald-Hartwig Amination |

This catalytic approach offers the advantage of high functional group tolerance and can often be performed under milder conditions than traditional methods, making it an attractive strategy for the synthesis of complex molecules like this compound.

Modified Raney Nickel Hydrogenation

A notable method for the synthesis of related aminobenzotrifluorides involves a chemical reduction step utilizing a modified Raney Nickel catalyst. google.com A specific process has been developed for preparing 3-amino-2-methylbenzotrifluoride from 3-amino-4-X-2-methylthiomethylbenzotrifluoride (where X can be hydrogen), which highlights the efficacy of Raney Nickel in the presence of acetic acid. google.com This particular combination demonstrates unique reactivity for this type of chemical reduction. google.com

Raney Nickel, a porous nickel catalyst, is widely used for the hydrogenation of various functional groups, including nitriles and nitro compounds. mdpi.comresearchgate.net The deactivation of Raney Nickel can be a concern in industrial applications, but regeneration procedures have been developed to restore its activity. mdpi.com In the context of reducing a methylthiomethyl group, the Raney Nickel/acetic acid system provides an effective means of chemical reduction. google.com The process involves reacting the substrate in the presence of the catalyst, often under controlled temperature and pressure, to yield the desired amine. google.com

Table 1: Illustrative Reaction Conditions for a Related Raney Nickel Reduction This table is based on the reduction of a related compound as described in the literature.

| Parameter | Condition | Source |

| Substrate | 3-amino-4-X-2-methylthiomethylbenzotrifluoride | google.com |

| Catalyst | Raney Nickel | google.com |

| Modifier | Acetic Acid | google.com |

| Purpose | Chemical Reduction | google.com |

Other Transition Metal Catalysis

Beyond Raney Nickel, a variety of other transition metals are instrumental in synthesizing aromatic amines and related compounds. mdpi.com Catalysts based on noble metals such as palladium (Pd), platinum (Pt), or rhodium (Rh), often supported on carriers like activated carbon or alumina, are frequently used for hydrogenation reactions. google.com These catalysts are effective in reducing nitro groups to amino groups under hydrogen pressure. google.com The reaction temperature for such hydrogenations is typically controlled, for instance between 60°C and 130°C, to prevent undesirable side reactions like the hydrogenation of a trifluoromethyl group. google.com

Transition metal catalysis also encompasses a broad range of cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions, commonly catalyzed by palladium complexes, could theoretically be employed to introduce the methylthio group onto a pre-functionalized benzotrifluoride ring, offering alternative synthetic routes. mdpi.com Furthermore, transition metals like copper, cobalt, manganese, and zinc can be used to catalyze various organic transformations, including oxidation reactions. mdpi.com For example, certain M(II) complexes have shown catalytic activity in the oxidation of aniline to azobenzene, demonstrating the diverse catalytic potential of these metals in reactions involving aromatic amines. mdpi.com

Green Chemistry Principles in Synthetic Design

The principles of green chemistry, which advocate for the design of chemical processes that minimize waste and the use of hazardous substances, are increasingly influencing synthetic design. nih.gov These twelve principles include concepts like waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. nih.govgreenchemistry-toolkit.org

A key aspect of green chemistry is the selection of appropriate solvents, with a preference for environmentally benign options like water or recoverable solvents. unife.itresearchgate.net The ideal synthesis would incorporate all materials used in the process into the final product, a concept known as atom economy. greenchemistry-toolkit.org

In the context of aminobenzotrifluoride synthesis, greener methods have been developed that move away from hazardous reaction conditions. For instance, older methods for preparing 3-amino-2-methylbenzotrifluoride involved using sulfur tetrafluoride at high temperatures and pressures in a sealed bomb, presenting significant safety hazards and relying on an expensive, limited-availability reactant. google.comgoogle.com A newer synthetic pathway avoids these harsh conditions by using a multi-step process that operates at lower temperatures (85°C to 200°C) and does not require high pressure, thereby reducing hazards and costs. google.com This approach aligns with the green chemistry principle of designing safer chemical processes. google.comnih.gov

Regioselective Synthesis Considerations

Regioselectivity, the control of the position of chemical bond formation, is a critical consideration in the synthesis of substituted aromatic compounds like this compound. The substitution pattern on the benzene (B151609) ring is determined by the directing effects of the substituents already present.

In the synthesis of related compounds, nitration is often a key step. google.comgoogle.com For example, the nitration of benzotrifluoride with fuming nitric acid and concentrated sulfuric acid predominantly yields 3-nitrobenzotrifluoride. google.com This is because the trifluoromethyl group (-CF3) is a meta-directing deactivator. Subsequent reactions must then be designed to introduce the amino and methylthio groups at the desired positions.

The synthesis of 3-amino-2-methylbenzotrifluoride, for example, can start from a 3-amino-4-X-benzotrifluoride, where the positions of the amino and trifluoromethyl groups are already established. google.com The subsequent steps are designed to introduce a methyl group specifically at the 2-position, ortho to the amino group. google.com The success of such a synthesis relies on a deep understanding of reaction mechanisms and the electronic and steric influences of the substituents to guide the incoming reagents to the correct position, thus achieving high regioselectivity. nih.gov

Stereochemical Control in Synthesis

Stereochemical control refers to the ability to direct a chemical reaction to form a specific stereoisomer. This is crucial when synthesizing chiral molecules, which have non-superimposable mirror images (enantiomers).

The molecule this compound is achiral; it does not possess any stereocenters. The carbon atoms of the benzene ring are sp2-hybridized and planar, and there are no chiral centers in the methylthio or trifluoromethyl groups. As the molecule and its synthetic precursors are achiral, considerations of stereochemical control, such as enantioselective or diastereoselective synthesis, are not applicable to its direct preparation.

Chemical Reactivity and Mechanistic Studies of 2 Amino 5 Methylthio Benzotrifluoride

Reactions of the Aromatic Ring System

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution, the positions of attack are dictated by the combined electronic effects of the existing substituents. libretexts.org The amino and methylthio groups are activating and direct incoming electrophiles to their ortho and para positions. organicchemistrytutor.comminia.edu.eg Conversely, the trifluoromethyl group is strongly deactivating and directs incoming groups to the meta position. minia.edu.eg

The directing effects of the substituents on the 2-Amino-5-(methylthio)benzotrifluoride ring are as follows:

-NH₂ group (at C2): Strongly activating; directs to C1, C3, and C5 (ortho and para positions).

-SCH₃ group (at C5): Activating; directs to C2, C4, and C6 (ortho and para positions).

-CF₃ group (at C1): Strongly deactivating; directs to C3 and C5 (meta positions).

The confluence of these effects strongly favors electrophilic attack at the C4 position. This position is para to the methylthio group, ortho to the amino group, and meta to the trifluoromethyl group, making it the most electronically enriched and sterically accessible site for substitution.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) on this molecule is less common. SₙAr reactions typically require a strong electron-withdrawing group positioned ortho or para to a good leaving group. While the trifluoromethyl group is strongly electron-withdrawing, the other substituents (-NH₂ and -SCH₃) are electron-donating, which generally disfavors this type of reaction. However, under specific conditions, such as in the presence of a strong nucleophile, substitution reactions involving the displacement of a suitable leaving group (like a halide) could potentially occur. For instance, in related bromo-trifluoromethyl-aniline structures, the bromine atom can be displaced by nucleophiles.

Halogenation Studies

Halogenation is a specific and well-studied example of electrophilic aromatic substitution for this class of compounds. Due to the directing effects previously discussed, halogenation occurs selectively. The bromination of anilines often requires mild brominating agents to prevent polybromination. orgsyn.org For substrates with similar substitution patterns, reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one have been used effectively for controlled monobromination. orgsyn.org

In the case of this compound, bromination is expected to yield a single major product, 4-Bromo-2-amino-5-(methylthio)benzotrifluoride. This is demonstrated in synthetic procedures where related trifluoromethyl-anilines are selectively halogenated. scbt.comnih.gov

Table 1: Halogenation of this compound

| Reaction | Reagent | Product | Position of Substitution |

| Bromination | Bromine (Br₂) or N-Bromosuccinimide (NBS) | 4-Bromo-2-amino-5-(methylthio)benzotrifluoride | C4 |

Transformations Involving the Amino Moiety

Acylation and Alkylation Reactions

The primary amino group of this compound readily undergoes standard acylation and alkylation reactions. Acylation, often performed with reagents like acetic anhydride (B1165640) or acetyl chloride, converts the amine into a more stable and less activating acetamide. This is a common strategy to protect the amino group during subsequent, potentially harsh, reaction conditions or to modulate the electronic properties of the ring.

Alkylation can introduce one or two alkyl groups onto the nitrogen atom using alkyl halides. For example, methylation of similar anilines has been achieved using reagents like trimethyl phosphate. orgsyn.org These reactions proceed via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the acylating or alkylating agent.

Diazotization and Related Transformations

The primary aromatic amine functionality allows for diazotization, a powerful transformation in synthetic organic chemistry. libretexts.org Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) converts the amino group into a diazonium salt, specifically 4-(methylthio)-2-(trifluoromethyl)benzenediazonium chloride.

This diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, known as dediazoniation reactions, where the dinitrogen moiety (N₂) acts as an excellent leaving group. ncl.ac.uk These transformations are invaluable for introducing a wide range of substituents onto the aromatic ring that are otherwise difficult to install directly.

Table 2: Representative Diazotization-Based Transformations

| Reaction Type | Reagent(s) | Product | Description |

| Sandmeyer Reaction | CuCl / HCl | 2-Chloro-4-(methylthio)benzotrifluoride | Replaces the diazonium group with a chlorine atom. |

| Sandmeyer Reaction | CuBr / HBr | 2-Bromo-4-(methylthio)benzotrifluoride | Replaces the diazonium group with a bromine atom. |

| Sandmeyer Reaction | CuCN / KCN | 2-Cyano-4-(methylthio)benzotrifluoride | Replaces the diazonium group with a cyano group. |

| Schiemann Reaction | HBF₄, then heat | 2-Fluoro-4-(methylthio)benzotrifluoride | Replaces the diazonium group with a fluorine atom. |

| Hydrolysis | H₂O, heat | 2-Hydroxy-4-(methylthio)benzotrifluoride (a phenol) | Replaces the diazonium group with a hydroxyl group. libretexts.org |

| Iodination | KI | 2-Iodo-4-(methylthio)benzotrifluoride | Replaces the diazonium group with an iodine atom. libretexts.org |

| Azo Coupling | Activated Aromatic Compound (e.g., Phenol, 2-Naphthol) | Azo dye | The diazonium salt acts as an electrophile, attacking another electron-rich aromatic ring to form an azo compound. nih.govresearchgate.netrsc.org |

Condensation Reactions

The primary amino group of this compound readily participates in condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form Schiff bases (or imines). This reaction is characteristic of primary anilines. byjus.comresearchgate.net The electron-donating nature of the amino group facilitates the nucleophilic attack on the carbonyl carbon. byjus.com However, this effect is somewhat tempered by the strong electron-withdrawing influence of the trifluoromethyl group at the ortho position, which decreases the basicity and nucleophilicity of the amine.

The general reaction proceeds by the initial formation of a hemiaminal intermediate, which then dehydrates to yield the N-substituted imine. The reaction is typically catalyzed by an acid and often requires removal of water to drive the equilibrium towards the product.

While specific examples detailing the condensation of this compound are not extensively documented in readily available literature, its participation in such reactions is a fundamental aspect of aniline (B41778) chemistry. researchgate.netnih.gov For instance, the reaction with various substituted anilines to form pyrazole (B372694) derivatives through intermediates highlights the utility of this transformation. nih.gov

Table 1: Representative Condensation Reactions of Anilines This table illustrates the expected products from the condensation of this compound with representative carbonyl compounds, based on the general reactivity of anilines.

| Reactant 1 | Reactant 2 (Carbonyl) | Expected Product (Schiff Base) | Typical Conditions |

| This compound | Benzaldehyde | N-(benzylidene)-4-(methylthio)-2-(trifluoromethyl)aniline | Ethanol, reflux, catalytic acetic acid |

| This compound | Acetone | N-(propan-2-ylidene)-4-(methylthio)-2-(trifluoromethyl)aniline | Toluene, Dean-Stark trap, p-TsOH |

| This compound | Cyclohexanone | N-(cyclohexylidene)-4-(methylthio)-2-(trifluoromethyl)aniline | Methanol, reflux |

Reactivity of the Methylthio Group

The sulfur atom of the methylthio group is a key site of reactivity, particularly for oxidation and desulfurization reactions.

Oxidation Reactions to Sulfoxides and Sulfones

The methylthio group (-SCH3) can be selectively oxidized to a methylsulfinyl group (-SOCH3, a sulfoxide) and further to a methylsulfonyl group (-SO2CH3, a sulfone). This transformation is significant as it dramatically alters the electronic properties of the substituent, converting the slightly electron-donating methylthio group into the strongly electron-withdrawing sulfoxide (B87167) and even more potent electron-withdrawing sulfone groups.

The selective oxidation of aryl sulfides to sulfoxides requires careful control of the oxidant stoichiometry and reaction conditions to prevent over-oxidation to the sulfone. nih.gov Common oxidizing agents for this purpose include hydrogen peroxide in solvents like acetic acid or acetone. nih.govresearchgate.net However, achieving pure sulfoxide can be challenging as mixtures with the corresponding sulfone are often formed. nih.gov For certain substrates, nitric acid has been used effectively to produce sulfoxides free from sulfone impurities. nih.gov

Further oxidation to the sulfone is typically achieved using an excess of a strong oxidizing agent, such as hydrogen peroxide in refluxing acetic acid. nih.gov

Table 2: Oxidation Products of this compound This table outlines the expected products and common reagents for the oxidation of the methylthio group.

| Starting Material | Oxidizing Agent | Product | Product Class |

| This compound | 1 equiv. H2O2 / Acetic Acid | 2-Amino-5-(methylsulfinyl)benzotrifluoride | Sulfoxide |

| This compound | excess H2O2 / Acetic Acid | 2-Amino-5-(methylsulfonyl)benzotrifluoride | Sulfone |

| This compound | Sodium Periodate | 2-Amino-5-(methylsulfinyl)benzotrifluoride | Sulfoxide |

| This compound | m-CPBA (1 equiv.) | 2-Amino-5-(methylsulfinyl)benzotrifluoride | Sulfoxide |

| This compound | m-CPBA (>2 equiv.) | 2-Amino-5-(methylsulfonyl)benzotrifluoride | Sulfone |

Desulfurization Methodologies

The methylthio group can be reductively cleaved from the aromatic ring, a process known as desulfurization. This reaction effectively replaces the C-S bond with a C-H bond, yielding 2-amino-benzotrifluoride. The most common laboratory method for this transformation is the use of Raney Nickel (Raney Ni), a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy.

The reaction involves the hydrogenolysis of the carbon-sulfur bond on the surface of the catalyst. This method is generally effective for a wide range of aryl sulfides, though the specific conditions (solvent, temperature, pressure of H2) may need optimization. This transformation provides a synthetic route to remove the sulfur functionality after it has served its purpose in a synthetic sequence, for example, as a directing group.

Intramolecular Cyclization and Rearrangement Studies

The structure of this compound contains functionalities that could potentially participate in intramolecular cyclization reactions to form various heterocyclic systems. For example, reactions involving both the amino group and the aromatic ring could lead to the formation of fused heterocycles. Electrophilic cyclization of N-alkynyl anilines is a known route to quinolines, suggesting that suitable derivatization of the amino group could enable such pathways. nih.gov

A notable potential reaction is the Smiles rearrangement. wikipedia.org This is an intramolecular nucleophilic aromatic substitution where a nucleophile in a side chain displaces a group on the aromatic ring. wikipedia.org For this to occur with a derivative of this compound, the methylthio group would first need to be oxidized to the strongly electron-withdrawing methylsulfonyl group (-SO2CH3). This sulfone group is an excellent leaving group for nucleophilic aromatic substitution, especially when activated by other electron-withdrawing groups like the -CF3. If a nucleophilic moiety (like an alcohol or amine) is introduced via a side-chain attached to the main amino group, a Smiles rearrangement could be triggered to form a new ring system. nih.govwikipedia.org

Investigation of Reaction Mechanisms

The reactivity of this compound is a product of the electronic effects of its substituents.

Amino Group (-NH2): This is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution due to its ability to donate its lone pair of electrons into the benzene (B151609) ring, stabilizing the arenium ion intermediate. byjus.com

Trifluoromethyl Group (-CF3): This is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect (-I effect).

Methylthio Group (-SCH3): This group is weakly activating and an ortho-, para-director. Its sulfur atom can donate a lone pair via resonance (+M effect), but it also exhibits an inductive withdrawing effect (-I effect).

In electrophilic substitution reactions, the directing effects of the -NH2 and -SCH3 groups are synergistic, both favoring substitution at the positions ortho and para to them (positions 3 and 1, relative to the -CF3 group). However, the -CF3 group at position 2 strongly deactivates the adjacent position 3. Therefore, electrophilic attack is most likely to occur at the position ortho to the amino group and meta to the trifluoromethyl group.

The mechanism of sulfide (B99878) oxidation is believed to proceed via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. nih.gov The rate of this reaction is influenced by the electron density on the sulfur atom. The presence of the electron-withdrawing -CF3 group on the ring would be expected to slightly decrease the rate of oxidation compared to an unsubstituted analog. Kinetic studies on related aryl methyl sulfides show that these oxidations typically follow second-order kinetics. nih.gov The mechanism can be either a concerted process or a two-step process involving a transient intermediate, depending on the solvent and oxidant used. nih.gov

Derivatization Strategies and Scaffold Utility in Advanced Chemical Research

Design and Synthesis of Functionalized Analogs

A thorough search for specific derivatization of 2-Amino-5-(methylthio)benzotrifluoride into amide, ester, or heterocyclic analogs proved fruitless. While the primary amine group on the aniline (B41778) scaffold is chemically amenable to such transformations, no specific examples utilizing this particular starting material have been published in peer-reviewed literature.

Amide and Ester Derivatives

Heterocyclic Ring Annulation

There is no available literature detailing the use of this compound in heterocyclic ring annulation reactions. General methods for constructing heterocyclic rings, such as benzothiazoles or benzimidazoles from substituted anilines, are well-established. google.comgoogle.com For instance, the reaction of 2-aminothiophenols with various reagents can yield benzothiazoles. google.com However, applying these methods to this compound has not been reported. The inherent structure of the compound, possessing an amino group ortho to a trifluoromethyl group and a para-methylthio group, presents a unique substrate for such reactions, but its potential remains unexplored in the current body of scientific work.

Exploration of this compound as a Building Block

The utility of a compound as a building block is demonstrated by its repeated use in the synthesis of a variety of more complex molecules. For this compound, evidence of such use is scarce.

Precursor in Fluorine Chemistry Research

The presence of a trifluoromethyl group makes this molecule a potential precursor in fluorine chemistry. Benzotrifluorides are important structural motifs in many pharmaceutical and agrochemical compounds. However, no studies were found that specifically leverage this compound as a starting point for developing new fluorinated molecules or methodologies. Research in this area tends to focus on more readily available or differently substituted aminobenzotrifluorides. uni.lu

Development of Chemical Libraries for Screening in Research Disciplines

The creation of chemical libraries for high-throughput screening is a common strategy in drug discovery and materials science. This involves systematically derivatizing a core scaffold to produce a large number of related compounds. There is no evidence to suggest that this compound has been used as a scaffold for the development of such a library.

Computational and Theoretical Investigations of 2 Amino 5 Methylthio Benzotrifluoride

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods can predict molecular structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) Calculations for Molecular Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Amino-5-(methylthio)benzotrifluoride, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be the standard approach to determine its optimized geometric parameters. nih.govacs.org These calculations would yield precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. The resulting data provides a three-dimensional representation of the molecule, which is crucial for understanding its physical and chemical properties.

Table 1: Predicted Geometric Parameters for this compound (Hypothetical DFT Data) (Note: The following data is illustrative of typical DFT output and is not based on published results for this specific molecule.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (amino) | ~1.39 Å |

| C-S (thioether) | ~1.78 Å | |

| C-CF3 | ~1.52 Å | |

| S-CH3 | ~1.81 Å | |

| Bond Angle | C-S-C | ~103° |

| H-N-H | ~115° | |

| Dihedral Angle | C-C-S-C | Variable (see Conformational Analysis) |

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds, such as the C-S bond of the methylthio group and the C-N bond of the amino group, suggests that this compound can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface (PES). mdpi.com This analysis identifies the most stable conformers (energy minima) and the transition states (saddle points) that separate them. Such studies are crucial for understanding the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium. The results can reveal the most likely three-dimensional structure the molecule will adopt.

Electronic Structure and Reactivity Descriptors

DFT calculations also provide insights into the electronic properties of a molecule. For this compound, this would involve analyzing the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov Other reactivity descriptors that can be calculated include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: A measure of the ability of an atom to attract bonding electrons.

Chemical Hardness and Softness: Resistance to change in electron configuration.

Molecular Dynamics Simulations for Conformational Stability

While quantum chemical calculations often model a molecule in isolation (in the gas phase), molecular dynamics (MD) simulations can be used to study its behavior in a more realistic environment, such as in a solvent. nih.govuva.nl An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules and then calculating the forces between all atoms over time using a force field. This allows for the observation of the molecule's dynamic movements, including conformational changes, and provides a measure of the stability of different conformers in solution. The root mean square deviation (RMSD) of the atomic positions over the simulation time can indicate the rigidity or flexibility of the molecular structure. nih.gov

Tautomerism and Isomerization Studies

Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, the primary site for potential tautomerism would involve the amino group, which could exist in equilibrium with an imino form. Computational studies can calculate the relative energies of these tautomers to determine which form is more stable and therefore more prevalent. acs.org The energy barrier for the interconversion between tautomers can also be calculated, providing information on the kinetics of this process.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its behavior in known synthetic reactions or predicting its metabolic pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of the most likely reaction pathway and can provide insights that are difficult to obtain through experimental methods alone.

Virtual Screening and Molecular Docking Studies of Chemical Interactions

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can filter millions of virtual compounds, prioritizing a smaller, more manageable number for further experimental testing. nih.gov The screening can be based on the ligand's properties (ligand-based) or the structure of the target protein (structure-based). nih.gov For a compound like this compound, a virtual screen could be employed to search for potential protein targets with which it might interact, thereby elucidating its potential biological activities.

Molecular docking, a key component of structure-based virtual screening, predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy. nih.gov This allows for the prediction of binding affinity and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.gov

For instance, a hypothetical molecular docking study of this compound against a putative protein target, such as a kinase or a protease, would provide valuable insights. The results would typically include a docking score, representing the predicted binding affinity, and a detailed breakdown of the interacting amino acid residues within the protein's active site.

Illustrative Molecular Docking Results

The following table represents a hypothetical outcome of a molecular docking study of this compound with a generic protein kinase. This data is for illustrative purposes to demonstrate the type of information generated from such a study.

| Parameter | Value |

| Target Protein | Generic Protein Kinase ABC |

| Binding Site | ATP-binding pocket |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki, nM) | 150 |

| Interacting Residues | LEU78, VAL86, ALA101, LYS120, GLU145, ASP184 |

Illustrative Breakdown of Intermolecular Interactions

This table details the specific types of non-covalent interactions that could be predicted between this compound and the amino acid residues of the hypothetical target protein.

| Interacting Residue | Interaction Type | Atom(s) on Ligand |

| LYS120 | Hydrogen Bond | Amino group (-NH2) |

| GLU145 | Hydrogen Bond | Amino group (-NH2) |

| LEU78 | Hydrophobic | Benzotrifluoride (B45747) moiety |

| VAL86 | Hydrophobic | Methylthio group (-SCH3) |

| ALA101 | Hydrophobic | Benzene (B151609) ring |

| ASP184 | Electrostatic | Trifluoromethyl group (-CF3) |

Such computational studies are instrumental in the early stages of drug discovery for hit identification and lead optimization. They provide a rational basis for designing new molecules with improved potency and selectivity, and for understanding the potential mechanism of action of a compound like this compound at a molecular level.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.

The structural backbone of 2-Amino-5-(methylthio)benzotrifluoride is confirmed through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and type of protons. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their splitting patterns (e.g., doublet, doublet of doublets) are dictated by their coupling to adjacent protons, helping to establish their relative positions. The amino (-NH₂) protons would typically appear as a broad singlet, while the methylthio (-SCH₃) protons would be a sharp singlet. The ¹³C NMR spectrum reveals the number of unique carbon environments, including signals for the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon, which exhibits a characteristic quartet splitting due to coupling with the three fluorine atoms.

2D NMR (COSY, HSQC, HMBC): To definitively assign these signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, confirming the adjacency of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the aromatic ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for mapping longer-range (2-3 bond) correlations. It would show correlations from the -SCH₃ protons to the aromatic carbon they are attached to (C5) and adjacent carbons. It would also link the aromatic protons to their neighboring carbons, ultimately piecing together the entire molecular framework. For instance, correlations from the -NH₂ protons would confirm their position relative to the trifluoromethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds.

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | -C-CF₃ | - | ~120 (q, ¹JCF ≈ 272 Hz) | H-3 |

| 2 | -C-NH₂ | - | ~145 | H-3, H-6, NH₂ |

| 3 | -CH | ~6.8 | ~118 | C-1, C-2, C-4, C-5 |

| 4 | -CH | ~7.2 | ~128 | C-2, C-3, C-5, C-6 |

| 5 | -C-SCH₃ | - | ~130 | H-4, H-6, SCH₃ |

| 6 | -CH | ~7.0 | ~125 | C-2, C-4, C-5 |

| - | -NH₂ | ~4.5 (broad) | - | C-1, C-2, C-3 |

| - | -SCH₃ | ~2.4 | ~16 | C-5 |

The choice of deuterated solvent can significantly influence the observed chemical shifts, particularly for protons involved in hydrogen bonding. unn.edu.ngpitt.edupitt.edu The chemical shift of the amino (-NH₂) protons of this compound is highly sensitive to the solvent environment. unn.edu.ng

In a non-polar, aprotic solvent like chloroform-d (B32938) (CDCl₃), the -NH₂ signal would appear at a relatively upfield position. In contrast, when using a polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the -NH₂ protons will engage in stronger hydrogen bonding with the solvent's oxygen atoms. pitt.educarlroth.com This interaction deshields the protons, causing a significant downfield shift in their resonance frequency. pitt.edu The aromatic proton shifts may also experience minor changes due to solvent-solute interactions, but the effect is most pronounced for the labile amine protons. researchgate.net This solvent-dependent behavior can be used to confirm the identity of the -NH₂ resonance.

Vibrational Spectroscopy Methodologies (FT-IR, Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing the molecular vibrations of a compound. nih.gov These methods provide a molecular "fingerprint" that is unique to the compound's structure.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. researchgate.net Detailed assignments are often supported by computational methods like Density Functional Theory (DFT), which can calculate theoretical frequencies and aid in the normal mode analysis—the description of each collective atomic motion. nih.govnih.govslideshare.net

Key expected vibrational bands include:

N-H Vibrations: The primary amine group gives rise to two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. researchgate.net An NH₂ scissoring deformation is expected around 1600-1650 cm⁻¹.

C-F Vibrations: The trifluoromethyl (-CF₃) group is a strong infrared absorber, producing intense bands typically in the 1100-1350 cm⁻¹ region due to C-F stretching modes.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. C-H stretching bands are found above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, appear in the 700-900 cm⁻¹ range.

C-S Vibrations: The carbon-sulfur (C-S) stretching vibration of the methylthio group is typically weaker and appears in the 600-800 cm⁻¹ region.

Table 2: Predicted FT-IR and Raman Band Assignments for this compound Assignments based on data from analogous compounds like 3-aminobenzotrifluoride and other substituted anilines. nih.govresearchgate.netresearchgate.netatlantis-press.com

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

|---|---|---|

| ~3480 | Medium | νₐₛ(NH₂) - Asymmetric N-H Stretch |

| ~3390 | Medium | νₛ(NH₂) - Symmetric N-H Stretch |

| ~3050 | Weak | ν(C-H) - Aromatic C-H Stretch |

| ~1620 | Medium-Strong | δ(NH₂) - NH₂ Scissoring |

| ~1580 | Medium | ν(C=C) - Aromatic Ring Stretch |

| ~1320 | Very Strong | ν(C-F) - CF₃ Stretch |

| ~1170 | Very Strong | ν(C-F) - CF₃ Stretch |

| ~1130 | Very Strong | ν(C-F) - CF₃ Stretch |

| ~820 | Strong | γ(C-H) - Aromatic C-H Out-of-Plane Bend |

| ~700 | Weak-Medium | ν(C-S) - C-S Stretch |

Vibrational spectroscopy is particularly sensitive to the presence of hydrogen bonds. nasa.gov The amino group of this compound can act as a hydrogen bond donor, forming intermolecular N-H···N or N-H···S hydrogen bonds in the solid state. The formation of such bonds typically causes a red-shift (a shift to lower frequency) and broadening of the N-H stretching bands in the IR spectrum compared to the gas phase or a dilute solution in a non-polar solvent. nasa.govnih.gov The magnitude of this shift is correlated with the strength of the hydrogen bond. mdpi.com By comparing spectra taken in different phases (solid vs. solution) or in solvents of varying polarity, the nature and extent of the hydrogen bonding network can be effectively analyzed. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure. chemguide.co.uk

For this compound (C₈H₈F₃NS), the molecular ion peak [M]⁺• would be observed at an m/z of approximately 207. Upon electron impact (EI) ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments helps to confirm the presence of specific structural motifs. libretexts.org

Key predicted fragmentation pathways include:

Loss of a Methyl Radical: A common fragmentation for methylthioethers is the cleavage of the S-CH₃ bond, leading to the loss of a methyl radical (•CH₃, 15 Da). This would produce a significant fragment ion at m/z 192.

Loss of a Trifluoromethyl Radical: Cleavage of the C-CF₃ bond would result in the loss of a •CF₃ radical (69 Da), giving a fragment at m/z 138.

Alpha-Cleavage at the Amine: Fragmentation of the aromatic ring itself can occur. Aromatic amines can undergo complex rearrangements. nih.gov

Tropylium (B1234903) Ion Formation: Aromatic compounds with alkyl substituents often rearrange to form a stable tropylium cation (m/z 91) or related structures, although this may be less prominent given the other functional groups. youtube.comwhitman.edu The fragmentation of the sulfur-containing ring could also lead to characteristic ions. arkat-usa.org

Table 3: Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation for this compound Predicted fragmentation based on common fragmentation rules for aromatic, amine, and thioether compounds. libretexts.orgwhitman.eduarkat-usa.orgwhitman.edu

| m/z | Predicted Ion Structure | Origin (Loss from M⁺•) |

|---|---|---|

| 207 | [C₈H₈F₃NS]⁺• | Molecular Ion (M⁺•) |

| 192 | [M - CH₃]⁺ | Loss of •CH₃ radical |

| 160 | [M - •SCH₃]⁺ | Loss of •SCH₃ radical |

| 138 | [M - •CF₃]⁺ | Loss of •CF₃ radical |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not widely available in public databases, the principles of the technique would allow for the elucidation of key structural features. A successful single-crystal X-ray diffraction experiment would provide the following information:

Molecular Confirmation: The precise connectivity of the atoms, confirming the positions of the amino group, methylthio group, and trifluoromethyl group on the benzene ring.

Conformational Analysis: The rotational orientation of the methylthio and trifluoromethyl groups relative to the aromatic ring.

Intermolecular Interactions: The nature and geometry of hydrogen bonds formed by the amino group and any other non-covalent interactions, which dictate the crystal packing.

The expected molecular structure would feature a benzene ring substituted with an electron-donating amino group, an electron-donating methylthio group, and a strongly electron-withdrawing trifluoromethyl group. The interplay of these substituents influences the electronic distribution and geometry of the molecule. In the solid state, it is anticipated that the amino group would participate in hydrogen bonding, potentially forming dimers or extended networks within the crystal lattice.

Table 1: Hypothetical Crystallographic Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c or Pbca (Examples) | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions (Å) | a, b, c | The lengths of the sides of the fundamental repeating unit of the crystal. |

| Unit Cell Angles (°) | α, β, γ | The angles between the axes of the unit cell. |

| Z (Molecules per unit cell) | 4 or 8 | The number of molecules contained within one unit cell. |

| Calculated Density (g/cm³) | ~1.5 | A value derived from the molecular weight and the unit cell volume. |

Note: The values in this table are hypothetical and represent typical ranges for organic molecules of similar size and composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of molecules containing chromophores. In the case of this compound, the substituted benzene ring acts as a chromophore, absorbing ultraviolet light to promote electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* transitions within the aromatic system. The positions and intensities of these bands are influenced by the electronic effects of the substituents. The amino (-NH₂) and methylthio (-SCH₃) groups are auxochromes, which typically cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect) compared to unsubstituted benzene. Conversely, the trifluoromethyl (-CF₃) group, being strongly electron-withdrawing, can induce a hypsochromic (blue) shift. The resulting spectrum is a composite of these effects.

While a specific, publicly available UV-Vis spectrum for this compound has not been identified, the expected absorption maxima can be estimated based on related structures.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Expected λmax (nm) Range | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

| π → π | 240 - 260 | 8,000 - 15,000 |

| π → π | 290 - 320 | 1,000 - 5,000 |

Note: The values presented are estimations based on the electronic properties of the constituent functional groups and may vary with the solvent used.

The position of the absorption maxima can be sensitive to the polarity of the solvent. In polar solvents, interactions with the amino group can lead to further shifts in the absorption bands, providing additional information about the electronic nature of the molecule.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase.

A typical HPLC method for purity analysis would involve:

Column: A C18 or similar reversed-phase column.

Mobile Phase: A gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape.

Detection: UV detection at one of the compound's absorption maxima (e.g., ~254 nm).

The retention time of the compound would be characteristic under specific conditions, and the area of the peak would be proportional to its concentration. Impurities would appear as separate peaks with different retention times, allowing for their quantification.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. For purity assessment and reaction monitoring, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly effective.

GC-MS analysis provides not only retention time data for separation but also mass spectral data that can confirm the identity of the main compound and help in the identification of impurities and by-products. Due to the presence of an amino group, derivatization might be employed to improve peak shape and thermal stability, although it is not always necessary. uni.lu

Table 3: Representative Chromatographic Conditions for Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water Gradient | UV (254 nm) | Purity assessment, quantification of impurities |

| GC-MS | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | Helium | MS | Purity, identification of by-products, reaction monitoring |

These chromatographic methods are crucial in a research and development setting to ensure the quality of this compound and to optimize the reaction conditions for its synthesis by tracking the consumption of reactants and the formation of the product over time.

Future Research Directions and Emerging Applications

Development of Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry is driving research into more environmentally benign methods for synthesizing fluorinated aromatic compounds. researchgate.net Future efforts will likely focus on replacing traditional, often harsh, synthetic conditions with sustainable alternatives. This includes the use of greener solvents, developing metal-free catalytic systems, and employing energy-efficient reaction methodologies.

Key approaches in sustainable synthesis include:

Eco-Friendly Solvents: Research has highlighted benzotrifluoride (B45747) (BTF) itself as a useful and more environmentally friendly alternative to solvents like dichloromethane. researchgate.netacs.org The development of syntheses in aqueous media is also a major goal to reduce reliance on volatile organic compounds. acs.org

Metal-Free Catalysis: To avoid the use of expensive and potentially toxic heavy metals, research is exploring Brønsted acidic ionic liquids and other organocatalysts for reactions like the Friedel-Crafts reaction to build complex molecules from aniline-based precursors. rsc.org

Energy-Efficient Methods: Techniques such as electrosynthesis and photoredox catalysis are emerging as powerful, eco-friendly tools. rsc.org Visible-light-promoted reactions, for instance, allow for the trifluoromethylation of free anilines at room temperature, offering an economical and powerful route to these valuable compounds. nih.gov A method using hexafluoroisopropanol (HFIP) as a solvent has been developed for the trifluoromethylarylation of alkenes using anilines without the need for transition metals or photocatalysts. nih.gov

Table 1: Emerging Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantage | Reference |

|---|---|---|---|

| Aqueous Media Reactions | Utilizing water as a (co)solvent for fluoroalkylation reactions. | Reduced environmental impact, cost-effective, and improved safety. | acs.org |

| Brønsted Acidic Ionic Liquids (BAILs) | Using BAILs as recyclable, non-volatile, and thermally stable acid catalysts. | High performance, reusability, and metal-free conditions. | rsc.org |

| Electrochemical Synthesis | Employing anodic oxidation to generate radicals for cascade reactions. | Avoids external chemical oxidants and is easily scalable. | rsc.org |

| Photoredox Catalysis | Using visible light to promote radical trifluoromethylation of anilines. | Mild reaction conditions (room temperature) and high efficiency. | nih.gov |

| HFIP-Promoted Reactions | Using hexafluoroisopropanol (HFIP) as a unique solvent to promote reactions without metal catalysts. | Atom-economical, avoids additives and transition metals. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and materials science by dramatically accelerating the design and optimization process. harvard.eduaurigeneservices.com For a scaffold like 2-Amino-5-(methylthio)benzotrifluoride, these computational tools can explore vast chemical spaces to identify derivatives with enhanced properties.

Future applications of AI/ML in this area include:

De Novo Drug Design: AI algorithms can generate novel molecular structures from scratch that are tailored to bind to specific biological targets. kcl.ac.uklifechemicals.com This could lead to the discovery of new drug candidates based on the benzotrifluoride framework.

Property Prediction: AI models can be trained on large datasets to predict key molecular properties such as bioactivity, toxicity, absorption, distribution, metabolism, and excretion (ADME). harvard.edulifechemicals.com This allows for the in-silico screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing.

Synthesis Pathway Optimization: Beyond designing molecules, AI can suggest the most efficient and cost-effective synthetic routes. harvard.edumit.edu Algorithms like SPARROW (Synthesis Planning and Rewards-based Route Optimization Workflow) can identify optimal molecular candidates by minimizing synthetic cost while maximizing desired properties. mit.edu

Table 2: AI/ML Applications in Compound Development

| AI/ML Application | Function | Impact on Research | Reference |

|---|---|---|---|

| Target Identification | Analyzes biological data to identify novel genes or proteins associated with a disease. | Focuses research on the most promising biological targets for new drugs. | harvard.edulifechemicals.com |

| Virtual Screening | Predicts compound-target interactions to identify "hit" compounds from large libraries. | Reduces the need for costly and time-consuming high-throughput screening. | aurigeneservices.comlifechemicals.com |

| Generative AI | Designs novel, synthesizable molecules with desired properties. | Expands the chemical space beyond existing compound libraries. | kcl.ac.uklifechemicals.com |

| Synthesis Planning | Develops and optimizes synthetic routes for target molecules. | Improves manufacturing efficiency and reduces costs. | harvard.edumit.edu |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound core is critical for tuning its properties. Research into novel catalytic systems aims to achieve more selective, efficient, and versatile chemical transformations. The development of methods for C-H functionalization is particularly valuable as it allows for direct modification of the aromatic ring without pre-functionalized starting materials. youtube.com

Emerging catalytic strategies include:

Iron-Catalyzed C-H Functionalization: An oxidant-free protocol using iron as a catalyst has been developed for the ortho-trifluoromethylation of anilines under UV irradiation. nih.gov This method is convenient and uses a low-cost radical initiator. nih.gov

Copper-Catalyzed Domino Reactions: Copper catalysts have been successfully used to initiate domino radical reactions, allowing for the concurrent incorporation of a trifluoromethyl group and another functional group (like an azide) in a single, highly controlled process. acs.org

Photocatalysis: The use of visible light to promote radical reactions offers a mild and powerful tool for functionalizing anilines and related structures. nih.gov This approach can be used for trifluoromethylation with easily handled reagents at room temperature. nih.gov

Advanced Materials Research Utilizing this compound Scaffolds

The unique combination of the electron-withdrawing trifluoromethyl group and the sulfur-containing methylthio group makes this compound an attractive building block for advanced functional materials. researchgate.netman.ac.uk Fluorine-containing polymers are known for their desirable properties, such as thermal stability and hydrophobicity. man.ac.ukmdpi.com

Future research in materials science could explore:

Fluorinated Polymers: Incorporation of the title compound as a monomer into polymers could yield materials with low dielectric constants, high thermal stability, and low moisture absorption. researchgate.net Such materials are highly sought after for applications in microelectronics and as high-performance coatings.

Poly(amino acid)-Based Materials: Given its amino group, the compound could potentially be integrated into poly(amino acid) structures. These materials are investigated for biomedical applications like stimuli-responsive drug delivery systems due to their biocompatibility and biodegradability. whiterose.ac.uk

Organic Electronics: The electronic properties imparted by the substituents could make derivatives useful in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors.

Methodological Advancements in Spectroscopic and Computational Analysis

As more complex derivatives of this compound are synthesized, advanced analytical methods are required for their characterization and to understand their behavior. A combination of spectroscopic and computational techniques provides deep insights into molecular structure, electronic properties, and reactivity.

Key advancements in this area include:

¹⁹F NMR Spectroscopy: This technique is a simple, rapid, and selective method for the quantification of fluorine-containing compounds. nih.gov Its application is crucial for quality control and for studying reaction kinetics involving fluorinated molecules. nih.gov

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are increasingly used to predict the geometric and electronic properties of aniline (B41778) derivatives. bookpi.org These studies can determine parameters like HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potential maps, which help in understanding the reactivity and potential applications of new compounds. bookpi.org

Combined Analytical Approaches: The combination of chromatography, mass spectrometry, and NMR is essential for identifying and quantifying benzotrifluoride derivatives and their degradation products, particularly in environmental and biological samples. researchgate.netacs.org UV-Vis spectral analysis, combined with computational methods, can further elucidate the electronic transitions within these molecules. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-(methylthio)benzotrifluoride, and how can reaction conditions be optimized?

- Methodology : Start with nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions. For NAS, use a benzotrifluoride precursor (e.g., 5-methylthio-2-nitrobenzotrifluoride) and reduce the nitro group to an amine using hydrogenation (Pd/C, H₂) or catalytic transfer hydrogenation. Optimize solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) to improve yield. Monitor intermediates via TLC and characterize products using ¹⁹F NMR (expected δ: -60 to -65 ppm for CF₃) and LC-MS .

Q. How can the purity and stability of this compound be assessed under laboratory conditions?

- Methodology : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify purity. Assess stability via accelerated degradation studies: expose the compound to heat (40–60°C), light (UV-vis), and varying pH (1–13) over 7–14 days. Monitor decomposition by tracking loss of parent peak area in HPLC. Store the compound in amber vials at -20°C under inert gas (Ar/N₂) to minimize oxidation of the methylthio group .

Q. What spectroscopic techniques are most effective for structural elucidation of benzotrifluoride derivatives like this compound?

- Methodology : Combine ¹H NMR (to identify aromatic protons and NH₂ signals), ¹³C NMR (for CF₃ at ~120 ppm), and ¹⁹F NMR (for trifluoromethyl groups). Use IR spectroscopy to confirm NH₂ stretches (~3300–3500 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹). For crystallographic validation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and perform X-ray diffraction (as in for analogous fluorinated benzoic acids) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify reactive sites. Compare HOMO-LUMO gaps with similar compounds (e.g., 2-Amino-5-(2,5-difluorophenyl)pyridine in ) to predict susceptibility to Suzuki-Miyaura coupling. Validate predictions experimentally by reacting the compound with boronic acids (Pd(OAc)₂, SPhos ligand, K₂CO₃ in toluene/water) .

Q. What strategies can resolve contradictions in reported bioactivity data for benzotrifluoride analogs?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on the benzene ring). Test against standardized cell lines (e.g., HEK-293 for cytotoxicity) using dose-response assays (IC₅₀ determination). Compare results with literature data (e.g., ) to isolate effects of the methylthio group. Use statistical tools (ANOVA, PCA) to identify confounding variables (e.g., solvent polarity in assays) .

Q. How does the methylthio group influence the compound’s interaction with cytochrome P450 enzymes?

- Methodology : Use molecular docking (AutoDock Vina) to simulate binding poses in CYP3A4 or CYP2D6 active sites. Compare binding energies with non-thio analogs (e.g., 2-Amino-5-fluorobenzoic acid in ). Validate via in vitro metabolism assays: incubate the compound with human liver microsomes (HLMs) and NADPH, then quantify metabolites via UPLC-QTOF-MS. Identify sulfur oxidation products (e.g., sulfoxide/sulfone derivatives) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

- Methodology : For chiral derivatives, employ asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation) or chiral HPLC for separation. Monitor enantiomeric excess (ee) using chiral stationary phase columns (e.g., Chiralpak IA). Optimize crystallization conditions (e.g., solvent polarity, cooling rate) to minimize racemization during scale-up. Reference industrial protocols from for benzotrifluoride aldehyde synthesis .

Methodological Notes

- Data Interpretation : Cross-reference spectral data with databases (NIST Chemistry WebBook in ) to confirm assignments.

- Safety : The methylthio group may generate toxic H₂S under extreme conditions; use scavengers (e.g., CuSO₄) in reactions .

- Collaboration : Partner with crystallography labs (as in ) for structural validation and computational chemists for DFT modeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.